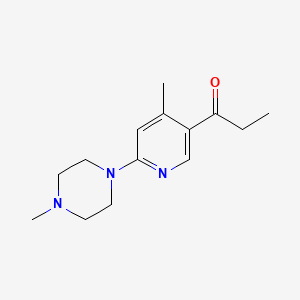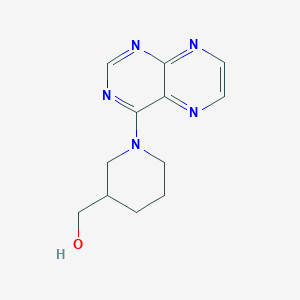
N2-Cyclobutyl-N2-methylthiazole-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Cyclobutyl-N2-méthylthiazole-2,4-diamine est un composé chimique de formule moléculaire C8H13N3S. C'est un dérivé du thiazole, une classe de composés connus pour leurs diverses activités biologiques. Les dérivés du thiazole sont souvent utilisés en chimie médicinale en raison de leurs propriétés thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N2-Cyclobutyl-N2-méthylthiazole-2,4-diamine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la cyclobutylamine avec la méthylthiazole-2,4-diamine en présence d'un catalyseur adapté. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, et la température est maintenue autour de 60 à 80 °C pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de N2-Cyclobutyl-N2-méthylthiazole-2,4-diamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour garantir une qualité de produit constante. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les sous-produits. Des étapes de purification telles que la cristallisation ou la chromatographie sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La N2-Cyclobutyl-N2-méthylthiazole-2,4-diamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés d'amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le cycle thiazole est substitué par différents groupes fonctionnels à l'aide de réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; température de réaction autour de 25 à 50 °C.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; température de réaction autour de 0 à 25 °C.
Substitution : Halogénures d'alkyle, chlorures d'acyle ; température de réaction autour de 50 à 100 °C.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés d'amines.
Substitution : Divers dérivés du thiazole substitués.
Applications De Recherche Scientifique
La N2-Cyclobutyl-N2-méthylthiazole-2,4-diamine a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de dérivés du thiazole plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N2-Cyclobutyl-N2-méthylthiazole-2,4-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certaines enzymes et certains récepteurs, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de la croissance microbienne ou l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
La N2-Cyclobutyl-N2-méthylthiazole-2,4-diamine peut être comparée à d'autres dérivés du thiazole, tels que :
- N2-Cyclopropyl-N2-méthylthiazole-2,4-diamine
- N2-Cyclohexyl-N2-méthylthiazole-2,4-diamine
- N2-Cyclobutyl-N2-éthylthiazole-2,4-diamine
Unicité
La N2-Cyclobutyl-N2-méthylthiazole-2,4-diamine est unique en raison de ses substitutions cyclobutyle et méthyle spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Ces substitutions peuvent affecter la réactivité, la stabilité et l'interaction du composé avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C8H13N3S |
|---|---|
Poids moléculaire |
183.28 g/mol |
Nom IUPAC |
2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C8H13N3S/c1-11(6-3-2-4-6)8-10-7(9)5-12-8/h5-6H,2-4,9H2,1H3 |
Clé InChI |
XFYSOZQGXYIUNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCC1)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


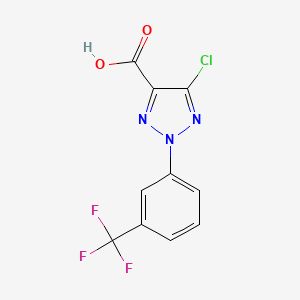

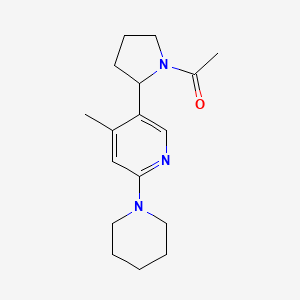
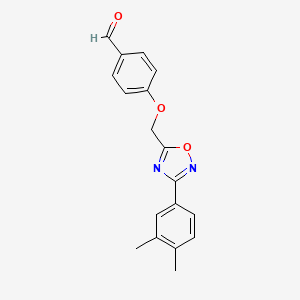
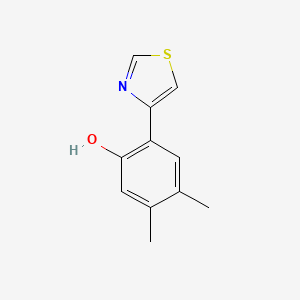
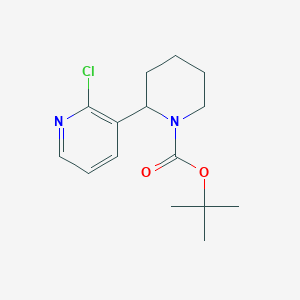
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)

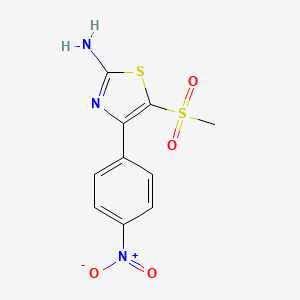
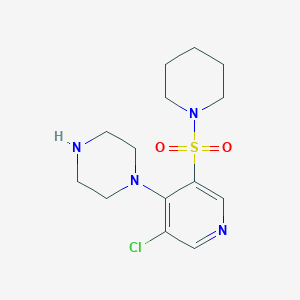
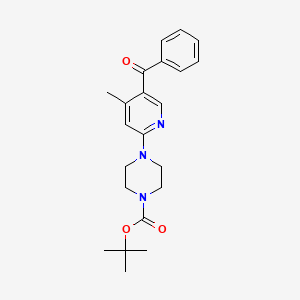
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
